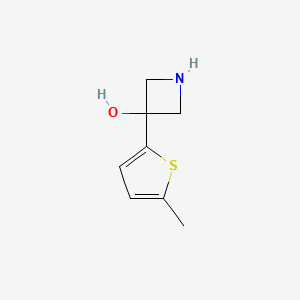

3-(5-Methylthiophen-2-yl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C8H11NOS/c1-6-2-3-7(11-6)8(10)4-9-5-8/h2-3,9-10H,4-5H2,1H3 |

InChI Key |

WACZHGSTYZZQOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2(CNC2)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 5 Methylthiophen 2 Yl Azetidin 3 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The significant ring strain in azetidines drives their participation in ring-opening reactions, which relieve this strain and lead to the formation of more stable, linear amine derivatives. nih.gov These reactions typically require activation of the azetidine ring, as the ring is considerably more stable than that of analogous aziridines. rsc.org The products of such reactions are generally functionalized 1,3-amino alcohols or their derivatives. organic-chemistry.orgresearchgate.netmdpi.com

Direct nucleophilic attack on an unactivated azetidine ring is generally difficult. Activation is typically achieved by converting the nitrogen atom into a better leaving group, for instance, by protonation or by installing an electron-withdrawing group (e.g., a tosyl group) on the nitrogen, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. nih.gov

The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions. researchgate.net In the case of a 3-substituted azetidinium ion like that derived from 3-(5-methylthiophen-2-yl)azetidin-3-ol, the nucleophile can attack either the C2 or C4 position. The attack generally occurs via an SN2 mechanism. acs.orgnih.gov Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom. Given the substitution pattern of the target molecule, the C2 and C4 positions are sterically equivalent, and nucleophilic attack would lead to a single regioisomeric product, a substituted γ-amino alcohol.

Studies on related N-tosylazetidines have shown that various nucleophiles, including alcohols and thiols, can effectively open the ring to produce 1,3-amino ethers and 1,3-amino thioethers, respectively. organic-chemistry.org These reactions often proceed with high regioselectivity, favoring attack at the less substituted carbon. organic-chemistry.org

Table 1: Examples of Nucleophilic Ring-Opening in Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| N-Tosyl-2-arylazetidines | Alcohols | Lewis Acid (e.g., BF₃·OEt₂) | 1,3-Amino Ethers | acs.orgorganic-chemistry.org |

| Enantiopure Azetidinium Salts | Azide (B81097), Benzylamine, Alkoxides | Various | Polysubstituted Linear Amines | organic-chemistry.org |

| N-Activated Azetidines | 4-Bromoindole | Pd-catalysis | Tetrahydro-1H-azepino[4,3,2-cd]indoles | acs.org |

Both Brønsted and Lewis acids can catalyze the ring-opening of azetidines by activating the ring. acs.orgacs.org The mechanism involves either the protonation of the nitrogen atom (Brønsted acid) or coordination of the nitrogen's lone pair to the Lewis acid. acs.orgnih.gov This activation step significantly increases the strain and electrophilicity of the azetidine ring, facilitating its cleavage even by weak nucleophiles. acs.org

For example, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to be highly efficient in promoting the regioselective, SN2-type ring-opening of N-tosylazetidines with various alcohols and thiols. acs.orgnih.gov This method provides a direct route to chiral β- and γ-amino ethers. nih.gov Similarly, the ring-opening of 1-benzhydrylazetidine-3-ol with phenols, mediated by a Lewis acid, has been reported as a viable synthetic strategy. researchgate.net

In some cases, if the azetidine derivative contains a pendant nucleophilic group, an acid-mediated intramolecular ring-opening can occur. nih.gov For this compound, the thiophene (B33073) ring itself is not typically nucleophilic enough to participate in such a reaction under standard acidic conditions. The reaction pathway is therefore dominated by intermolecular attack of an external nucleophile present in the reaction medium. Recent studies have also highlighted intramolecular ring-opening reactions under mild, base-mediated conditions, which contrasts with the more common acid-catalyzed methods. acs.orgacs.org

While this compound is an achiral molecule, the principles of enantioselective ring-opening are relevant for its chiral derivatives or for understanding advanced catalytic approaches. Asymmetric ring-opening of a prochiral azetidine allows for the synthesis of enantiomerically enriched linear amine products. chemrxiv.org

These transformations are typically achieved using chiral catalytic systems that can differentiate between the two enantiotopic ring-opening pathways. Chiral hydrogen-bond-donor catalysts, such as squaramides, have been successfully employed for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. chemrxiv.org The catalyst is believed to operate by recognizing and stabilizing the dipolar transition state of the SN2 ring-opening mechanism through a network of electrostatic and hydrogen-bonding interactions, thereby inducing high enantioselectivity. chemrxiv.org Such catalytic systems demonstrate broad applicability across various substrates, highlighting a general strategy for designing catalysts for reactions that proceed through conserved polar mechanisms. chemrxiv.org

Functional Group Transformations of the Hydroxyl Group

The tertiary hydroxyl group at the C3 position of this compound is a key site for synthetic modification, allowing for the introduction of diverse functionalities. researchgate.netnih.gov

The tertiary alcohol can undergo common derivatization reactions, although its steric hindrance may require more forcing conditions compared to primary or secondary alcohols.

Esterification: The formation of esters can be accomplished by reacting the alcohol with acylating agents like acyl chlorides or acid anhydrides. nih.gov These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Etherification: O-alkylation to form ethers requires the deprotonation of the hydroxyl group with a strong base, such as sodium hydride or potassium tert-butoxide, to form an alkoxide intermediate. scintica.com This nucleophilic alkoxide can then be treated with an alkylating agent, like an alkyl halide (e.g., methyl iodide) or tosylate, in an SN2 reaction. The synthesis of tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate from tert-butyl 3-hydroxyazetidine-1-carboxylate using potassium tert-butoxide and a benzyl (B1604629) bromide serves as a pertinent example of this transformation. scintica.com

These derivatization strategies are well-documented for the common intermediate N-Boc-3-hydroxyazetidine, which is widely used in medicinal chemistry. google.commedchemexpress.comchemicalbook.com

Table 2: Representative Derivatization Reactions of the 3-Hydroxyazetidine Scaffold

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1. Potassium tert-butoxide2. Benzyl bromide derivative | Etherification (O-alkylation) | tert-Butyl 3-(benzyloxy)azetidine-1-carboxylate | scintica.com |

| N-benzyl-3-hydroxyazetidine | Acetic Anhydride, Zinc Chloride | Acetylation (Esterification) | N-benzyl-3-acetoxyazetidine | google.com |

| 3-hydroxyazetidine hydrochloride | Di-tert-butyl dicarbonate, Base | N-protection (Boc) | N-Boc-3-hydroxyazetidine | google.com |

Oxidation: The tertiary nature of the hydroxyl group in this compound precludes its direct oxidation to a ketone without cleavage of a carbon-carbon bond. However, the synthesis of the corresponding ketone, azetidin-3-one (B1332698), is a known and valuable transformation for the broader class of azetidine scaffolds. Azetidin-3-ones are versatile intermediates for further functionalization. nih.gov A notable method for their synthesis involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. In this process, a reactive α-oxo gold carbene intermediate is generated, which then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov

Reduction: Direct reduction of the tertiary hydroxyl group is not a feasible chemical transformation. The alcohol functional group is already in a reduced state. In principle, the hydroxyl group could be converted into a good leaving group (e.g., by tosylation or conversion to a halide) and subsequently removed through a reductive cleavage process, but this is a multi-step sequence and not a direct reduction of the alcohol itself.

Reactivity and Functionalization of the Thiophene Ring

The thiophene ring is an aromatic heterocycle known for its susceptibility to a variety of chemical transformations. The presence of a methyl group at the C5 position and the azetidin-3-ol (B1332694) substituent at the C2 position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of thiophenes. The regiochemical outcome of such reactions on the 2,5-disubstituted thiophene ring of this compound is governed by the combined directing effects of the existing substituents. wikipedia.orgcognitoedu.org

The methyl group at C5 is a classical activating group that donates electron density to the ring via an inductive effect and hyperconjugation. youtube.com It strongly directs incoming electrophiles to the ortho position (C4), as the other ortho position (C6) is part of the sulfur heterocycle.

The 3-hydroxyazetidin-3-yl group at C2 has more complex directing effects. The nitrogen and oxygen atoms possess lone pairs that can be donated to the aromatic system via a resonance effect (+M), which would activate the ring and direct substitution to the ortho (C3) position. latech.educhemistrytalk.org However, the electronegativity of these heteroatoms also exerts an electron-withdrawing inductive effect (-I). Furthermore, under the acidic conditions often required for EAS, the azetidine nitrogen can be protonated, transforming the substituent into a strongly deactivating, meta-directing group (directing to C4). wikipedia.orgaakash.ac.in

The interplay of these effects determines the final substitution pattern:

At the C4 Position: Substitution at C4 is favored by both the activating methyl group and a potentially protonated, meta-directing azetidinium group.

At the C3 Position: Substitution at C3 is favored by the resonance-donating effect of the unprotonated azetidin-3-ol substituent.

Therefore, the reaction conditions, particularly the acidity, will critically influence the regioselectivity. In strongly acidic media, substitution at C4 is the likely major outcome. In milder, non-acidic conditions, a mixture of C3 and C4 substituted products could be expected. researchgate.netlibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile (E+) | Probable Major Product(s) | Conditions Favoring Outcome |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-3-(5-methylthiophen-2-yl)azetidin-3-ol | Strongly acidic (e.g., HNO₃/H₂SO₄) |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo- or 4-Chloro- derivative | Lewis acid catalysis |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-3-(5-methylthiophen-2-yl)azetidin-3-ol | Lewis acid catalysis (e.g., AlCl₃) |

| Sulfonation | SO₃ | 4-Sulfonyl-3-(5-methylthiophen-2-yl)azetidin-3-ol | Fuming H₂SO₄ |

Metal-Catalyzed Coupling Reactions for Thiophene Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the thiophene core. organic-chemistry.orgacs.org These reactions typically require prior halogenation of the thiophene ring at the desired position (C3 or C4), which can be achieved through regioselective EAS as described above. Once the halo-derivative is obtained, a variety of coupling protocols can be employed.

Commonly used palladium-catalyzed reactions include:

Suzuki Coupling: Reaction of the halo-thiophene with an organoboron reagent (e.g., boronic acid or ester).

Stille Coupling: Coupling with an organotin compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Coupling with a terminal alkyne.

Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

These methods offer a modular approach to introduce a wide array of functional groups, including aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino moieties, onto the thiophene scaffold. acs.org

Table 2: Potential Metal-Catalyzed Coupling Reactions for Thiophene Diversification

| Coupling Reaction | Reactant 1 (Substrate) | Reactant 2 (Coupling Partner) | Catalyst System (Example) | Resulting Linkage |

|---|---|---|---|---|

| Suzuki | 4-Bromo-3-(5-methylthiophen-2-yl)azetidin-3-ol | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Thiophene-Aryl |

| Heck | 4-Iodo-3-(5-methylthiophen-2-yl)azetidin-3-ol | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | Thiophene-Alkenyl |

| Sonogashira | 4-Bromo-3-(5-methylthiophen-2-yl)azetidin-3-ol | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Thiophene-Alkynyl |

| Buchwald-Hartwig | 4-Bromo-3-(5-methylthiophen-2-yl)azetidin-3-ol | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP) | Thiophene-Amino |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it bypasses the need for pre-halogenation of the substrate. acs.org For the this compound system, palladium-catalyzed direct arylation could be envisioned to functionalize the C-H bonds at the C3 or C4 positions. rsc.orgrsc.org

The regioselectivity of direct C-H activation can be challenging to control. nih.gov However, in some cases, existing functional groups can act as directing groups to guide the catalyst to a specific C-H bond. It is plausible that the azetidine nitrogen could coordinate to the metal catalyst, directing functionalization to the C3 position. Alternatively, the inherent electronic properties of the ring may favor reaction at the more electron-rich C4 position. The reaction outcome would depend heavily on the choice of catalyst, ligands, and reaction conditions. acs.orgosi.lv These methods provide a powerful route for creating complex polycyclic heteroaromatic systems. rsc.org

Investigating Rearrangement Reactions Involving the Azetidine Scaffold

The azetidine ring is a four-membered heterocycle possessing significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain is a powerful thermodynamic driving force for reactions that lead to ring-opening or ring-expansion, making the azetidine scaffold a versatile synthetic intermediate. rsc.orgrsc.orgresearchwithrutgers.com

Several rearrangement pathways can be envisioned for this compound:

Acid-Catalyzed Ring Opening: Under acidic conditions, the azetidine nitrogen is protonated, making the ring highly susceptible to nucleophilic attack. nih.gov If an external nucleophile is present, this can lead to a regioselective ring-opening, yielding a functionalized 3-amino-1-propanol derivative. researchgate.net

Ring Expansion: Activation of the tertiary alcohol at C3, for instance by converting it into a better leaving group (e.g., a tosylate or mesylate), can initiate rearrangement. Intramolecular migration of one of the C-N bonds could lead to the formation of a more stable five-membered pyrrolidine (B122466) ring. researchgate.net Alternatively, rearrangements involving aziridinium (B1262131) intermediates can also occur. researchgate.net

Thermal Isomerization: At elevated temperatures, strained rings like azetidines can undergo isomerization or fragmentation, although this often requires harsh conditions. rsc.org

These strain-release-driven transformations highlight the synthetic utility of the azetidine core, allowing access to a variety of other heterocyclic systems and acyclic amine derivatives. beilstein-journals.orgnih.govnih.gov

Kinetics and Thermodynamic Analysis of Reactions Involving the Compound

A quantitative understanding of the reactions involving this compound requires analysis of their kinetic and thermodynamic parameters. While specific experimental data for this compound are not available, general principles can be applied.

Thermodynamics: The high ring strain energy (approx. 25.4 kcal/mol) of the azetidine ring makes it thermodynamically unstable relative to its acyclic or larger-ring isomers. rsc.orgresearchgate.net Consequently, reactions involving the opening or expansion of the azetidine ring are generally exergonic, with a significant negative change in Gibbs free energy (ΔG). This provides a strong thermodynamic driving force for rearrangement reactions. The thiophene ring, being aromatic, is thermodynamically stable and would require significant energy input to disrupt its aromaticity.

Kinetics: Despite being thermodynamically favored, the ring-opening of azetidines is not spontaneous and requires overcoming a kinetic barrier (activation energy, Eₐ). The magnitude of this barrier depends on the specific reaction mechanism.

For acid-catalyzed rearrangements: The rate of reaction would depend on the concentration of the acid and the nucleophilicity of the attacking species. The formation of a high-energy azetidinium ion intermediate is a key step. rsc.org

For rearrangements involving a leaving group: The rate would be dependent on the quality of the leaving group at the C3 position. A better leaving group would lower the activation energy for C-O bond cleavage and facilitate the rearrangement.

Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to model the transition states of these reactions. rsc.org Such studies would allow for the calculation of activation energies and provide a deeper mechanistic insight into the regioselectivity and stereoselectivity of the various possible rearrangement pathways.

Computational and Theoretical Investigations of 3 5 Methylthiophen 2 Yl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic characteristics of a molecule. For 3-(5-Methylthiophen-2-yl)azetidin-3-ol, DFT calculations using a functional such as B3LYP with a 6-311G(d,p) basis set can provide a detailed picture of its molecular geometry and electronic properties. mdpi.com These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

The optimized structure would reveal key bond lengths and angles, such as the puckering of the azetidine (B1206935) ring and the planarity of the thiophene (B33073) ring. nih.gov The electronic properties derived from these calculations, including dipole moment and polarizability, are crucial for understanding the molecule's interaction with its environment. The presence of highly electronegative nitrogen and oxygen atoms, along with the sulfur atom, is expected to result in a significant dipole moment, indicating a polar molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comacs.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating ability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is predicted to be primarily localized on the electron-rich 5-methylthiophene ring, which is a common characteristic of thiophene derivatives. mdpi.comresearchgate.net This suggests that electrophilic attacks are most likely to occur at this part of the molecule. The LUMO is anticipated to be distributed across the strained azetidine ring and the C-S bond of the thiophene moiety, highlighting these areas as potential sites for nucleophilic attack. The predicted energies of these orbitals provide quantitative insight into the molecule's reactivity.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.89 | Electron-donating capability (localized on thiophene ring) |

| LUMO Energy | -0.31 | Electron-accepting capability (localized on azetidine ring) |

| HOMO-LUMO Gap (ΔE) | 5.58 | Indicates moderate chemical reactivity and stability |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netchemrxiv.org It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons.

The ESP map of this compound is expected to show distinct regions of varying potential. A significant negative potential (red/yellow) is predicted around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, identifying them as primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, a strong positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group and the N-H proton of the azetidine ring, marking them as sites for nucleophilic attack and hydrogen bond donation. This charge distribution is critical for understanding non-covalent interactions and molecular recognition processes.

| Atom/Region | Predicted ESP Value (kcal/mol) | Reactivity Implication |

|---|---|---|

| Oxygen (Hydroxyl) | -45.5 | Strongly nucleophilic; hydrogen bond acceptor |

| Sulfur (Thiophene) | -25.0 | Moderately nucleophilic |

| Hydrogen (Hydroxyl) | +50.2 | Strongly electrophilic; hydrogen bond donor |

| Hydrogen (Azetidine N-H) | +42.8 | Electrophilic; hydrogen bond donor |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, conformational analysis is crucial for understanding its preferred shapes. The main sources of conformational variability are the puckering of the four-membered azetidine ring and the rotation around the single bond connecting the thiophene and azetidine moieties. nih.gov

A potential energy surface (PES) scan can be performed by systematically varying the key dihedral angle defined by the atoms connecting the two rings. This would identify the rotational barriers and the most stable conformers. The azetidine ring itself is not planar and can adopt a puckered conformation to relieve ring strain. The orientation of the bulky 5-methylthiophene substituent (axial vs. equatorial-like) relative to the azetidine ring will significantly influence the conformational energies. It is hypothesized that the conformer with the thiophene group in an equatorial-like position would be the global energy minimum due to reduced steric hindrance.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum (Equatorial-like) | ~150 | 0.00 | 75.3 |

| Local Minimum (Axial-like) | ~30 | 1.52 | 24.7 |

| Transition State | 90 | 4.20 | - |

Molecular Dynamics (MD) Simulations for Structural Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its structural stability and interactions with its environment, such as a solvent. researchgate.net An MD simulation of this compound, for instance in a box of water molecules, would allow for the observation of its dynamic behavior at an atomistic level.

The simulation would likely show that the covalent bond structure of the molecule remains stable over the simulation time, with fluctuations around the equilibrium geometry. Analysis of the root-mean-square deviation (RMSD) of the atomic positions would quantify this stability. Furthermore, MD simulations are ideal for characterizing intermolecular interactions. It is expected that the hydroxyl and amine groups of the azetidinol (B8437883) ring will form strong hydrogen bonds with surrounding water molecules, acting as both hydrogen bond donors and acceptors. The thiophene ring may engage in weaker hydrophobic interactions. These interactions are fundamental to the molecule's solubility and its potential to interact with biological targets.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. organic-chemistry.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated magnetic shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, the predicted spectrum would show characteristic signals for the aromatic protons of the thiophene ring, the aliphatic protons of the azetidine ring, and the methyl group protons. nih.govmodgraph.co.uk

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene C-H (position 3) | ~6.8 | ~125.0 |

| Thiophene C-H (position 4) | ~7.1 | ~127.5 |

| Azetidine CH₂ (adjacent to N) | ~3.5 | ~55.0 |

| Azetidine CH₂ (adjacent to C-OH) | ~3.9 | ~60.0 |

| Azetidin-3-ol (B1332694) C-OH | - | ~70.0 |

| Methyl (on thiophene) | ~2.5 | ~15.0 |

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. psu.edu These calculations help in assigning experimental spectral bands to specific molecular motions. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. iosrjournals.org The predicted spectrum for this compound would feature characteristic peaks for O-H and N-H stretching, aromatic and aliphatic C-H stretching, and C=C stretching of the thiophene ring. researchgate.net

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | ~3450 | Strong, Broad (IR) |

| N-H Stretch | ~3350 | Medium (IR) |

| Aromatic C-H Stretch | ~3100 | Medium (IR, Raman) |

| Aliphatic C-H Stretch | ~2950 | Medium (IR, Raman) |

| Thiophene Ring C=C Stretch | ~1550 | Strong (Raman) |

| C-O Stretch | ~1100 | Strong (IR) |

Theoretical Studies on Reaction Mechanisms and Transition State Characterization

Computational methods are extensively used to explore the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and activation energies. mdpi.comrsc.org For this compound, a plausible reaction to study would be the acid-catalyzed ring-opening of the strained azetidine. frontiersin.orgambeed.com This type of reaction is characteristic of highly strained four-membered rings. rsc.org

Theoretical investigation of this mechanism would involve locating the structures of the reactants, products, and, most importantly, the transition state (TS) on the potential energy surface. The activation energy (the energy difference between the reactant and the TS) can then be calculated, which provides a measure of the reaction rate according to transition state theory. A reaction coordinate diagram can be constructed to visualize the energy profile of the reaction. For the ring-opening of the protonated azetidinium ion, the calculations would likely show a concerted or stepwise mechanism involving the cleavage of a C-N bond, leading to a stable carbocation intermediate which is then trapped by a nucleophile.

In Silico Molecular Docking and Molecular Recognition Studies

In the computational investigation of novel therapeutic agents, in silico molecular docking and molecular recognition studies are indispensable for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. These methods are foundational in structure-based drug design, providing critical insights into the binding modes and affinities that guide further experimental research. The focus of these computational approaches is to model the intermolecular interactions between a ligand and a target protein, thereby predicting the most probable and stable binding conformation.

The process of molecular docking involves placing a model of the small molecule into the binding site of a target protein and evaluating the interaction energies for thousands of possible conformations. beilstein-journals.org The conformation with the lowest energy score is predicted to be the most favorable binding mode. beilstein-journals.org This virtual screening technique allows for the rapid assessment of a compound's potential by simulating its interaction with a known protein structure, often retrieved from databases like the Protein Data Bank (PDB). For azetidine derivatives, various software suites such as AutoDock Vina, CCDC GOLD, and PyRx are commonly employed to perform these simulations. researchgate.netmdpi.comnih.gov

Methodological approaches for predicting the binding modes of small molecules like this compound typically follow a multi-step process. Initially, the three-dimensional structures of both the ligand and the target protein are prepared. For the ligand, this involves generating a 3D conformation from its chemical structure. For the target protein, a crystal structure is obtained, and modifications such as the removal of water molecules and the addition of hydrogen atoms are performed. The binding site is then defined, and the docking algorithm systematically explores different orientations and conformations of the ligand within this site.

The evaluation of these potential binding poses is governed by scoring functions. These mathematical models estimate the binding free energy of the protein-ligand complex. Different docking programs use various scoring functions, which can be force-field-based, empirical, or knowledge-based. beilstein-journals.org The resulting scores, often expressed in kcal/mol, provide a ranking of the potential binding modes. rjptonline.orgjbcpm.com For instance, studies on similar azetidin-2-one (B1220530) derivatives have utilized PLP (Piecewise Linear Potential) fitness scores to rank compounds based on their predicted interactions within the active site of a target receptor. researchgate.netdergipark.org.tr

To enhance the accuracy of binding mode prediction, more advanced computational techniques may be employed. Molecular dynamics (MD) simulations, for example, can offer insights into the structural stability of the ligand-receptor complex over time. researchgate.net This method simulates the natural movements and interactions of the atoms, providing a more dynamic picture of the binding event. researchgate.net Furthermore, template-guiding methods have emerged as a powerful approach, particularly when a known co-bound ligand structure is available. mdpi.comnih.gov This technique uses the structure of a similar, experimentally validated ligand as a template to guide the docking of the new compound, which can significantly improve the prediction accuracy. mdpi.comnih.gov

The analysis of the docking results focuses on identifying key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.com Visualizing the docked pose within the binding site allows researchers to understand which amino acid residues are crucial for molecular recognition. For example, a hypothetical docking study of this compound might reveal hydrogen bonding between its hydroxyl group and a polar residue in the target's active site, or hydrophobic interactions involving the methylthiophen group.

The table below illustrates the type of data generated from a typical molecular docking study for a series of hypothetical azetidine derivatives, focusing on the methodological outputs rather than biological efficacy.

| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| AZ-01 | -8.5 | TYR123, LYS78, ASP145 | 3 |

| AZ-02 | -7.9 | TYR123, PHE234, LEU80 | 1 |

| AZ-03 | -9.2 | LYS78, ASP145, ARG201 | 4 |

| AZ-04 | -8.1 | TYR123, ASP145, VAL100 | 2 |

Further refinement of these predictions can be achieved through methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, which provides a more accurate estimation of binding free energies by incorporating solvation effects. mdpi.combohrium.com The decomposition of this binding energy on a per-residue basis can then highlight "hotspot" residues that contribute most significantly to the binding affinity, offering a more detailed map of the molecular recognition landscape. bohrium.com

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | 35.1 |

| Non-polar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔGbind) | -35.7 |

Ultimately, these computational and theoretical investigations provide a robust framework for understanding the potential molecular interactions of compounds like this compound. By predicting binding modes and identifying key interactions through these methodological approaches, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Advanced Analytical and Spectroscopic Methodologies for the Elucidation of 3 5 Methylthiophen 2 Yl Azetidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. nih.govipb.pt For a molecule with the complexity of 3-(5-methylthiophen-2-yl)azetidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial insights into the proton environments within the molecule. For this compound, distinct signals would be expected for the protons on the azetidine (B1206935) ring, the thiophene (B33073) ring, and the methyl group. The chemical shifts and coupling constants of the azetidine ring protons are particularly informative about the ring's substitution pattern and conformation. ipb.pt The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is a valuable adjunct to the standard ¹³C NMR, as it differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. science.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT Information |

|---|---|---|---|

| Azetidine CH₂ | 3.5 - 4.5 | 50 - 65 | CH₂ |

| Azetidine C-OH | - | 65 - 80 | C |

| Thiophene CH | 6.5 - 7.5 | 120 - 140 | CH |

| Thiophene C-S | - | 125 - 145 | C |

| Thiophene C-C(CH₃) | - | 135 - 150 | C |

| Methyl CH₃ | 2.0 - 2.5 | 10 - 20 | CH₃ |

Note: Predicted values are based on typical ranges for similar structural motifs.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would reveal correlations between the geminal and vicinal protons of the azetidine ring and between the adjacent protons on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹J_CH). nih.govyoutube.com It is a highly sensitive technique that would definitively link the proton signals of the azetidine and thiophene rings to their corresponding carbon signals. sdsu.educhemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would be expected from the methyl protons to the carbons of the thiophene ring, and from the azetidine protons to the carbons of the thiophene ring, confirming the connectivity between the two heterocyclic systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformation of a molecule by identifying protons that are close in space, irrespective of whether they are directly bonded. ipb.ptrsc.org For this compound, NOESY could reveal through-space interactions between the protons of the azetidine ring and the thiophene ring, providing insights into their relative orientation.

For more complex derivatives or in cases of significant signal overlap, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a single proton and observe all other protons within the same spin system. For stereochemical analysis, quantitative NOE experiments and the measurement of residual dipolar couplings (RDCs) can provide more precise conformational information.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. nih.govacs.org By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula, thereby confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. nih.govyoutube.com The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure. For this compound, MS/MS would likely reveal characteristic fragmentation pathways involving the cleavage of the azetidine ring and the loss of small neutral molecules from the thiophene moiety. researchgate.netresearchgate.net

Interactive Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion Structure | Predicted m/z | Plausible Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 184.06 | Protonated molecule |

| [M+H - H₂O]⁺ | 166.05 | Loss of water from the hydroxyl group |

| [C₆H₇S]⁺ (methylthiophene moiety) | 111.03 | Cleavage of the bond between the azetidine and thiophene rings |

| [C₄H₈NO]⁺ (azetidinol moiety) | 86.06 | Cleavage of the bond between the azetidine and thiophene rings |

Note: The predicted m/z values are for the monoisotopic masses.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles. This technique would also reveal the conformation of the azetidine ring, which can exhibit a degree of puckering, and the relative orientation of the methylthiophene substituent. researchgate.net Furthermore, the crystal packing can be analyzed to identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the physical properties of the compound. sdsu.edu

Interactive Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z | 4 |

Note: This is a hypothetical data table to illustrate the type of information obtained from X-ray crystallography.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. youtube.com These methods are foundational in the structural elucidation of novel compounds such as this compound by identifying its constituent functional groups and providing a unique "vibrational fingerprint." The techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. libretexts.orgyoutube.com A vibration may be active in IR, Raman, both, or neither, depending on these selection rules. youtube.com

For this compound, the spectra would be a composite of the vibrational modes from the azetidine ring, the tertiary alcohol, and the 5-methylthiophene moiety.

Key Vibrational Modes for this compound:

O-H Stretching: The tertiary alcohol functional group will exhibit a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. A sharper, weaker peak for the "free" non-bonded O-H stretch may appear around 3600 cm⁻¹. This mode is generally weak in the Raman spectrum.

C-H Stretching:

Aromatic (Thiophene Ring): C-H stretching vibrations from the thiophene ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic (Azetidine Ring and Methyl Group): Asymmetric and symmetric C-H stretching vibrations from the CH₂ groups of the azetidine ring and the CH₃ group will result in strong to medium peaks in the 2850-3000 cm⁻¹ region.

C=C and C-C Stretching (Thiophene Ring): The thiophene ring will display a series of characteristic stretching vibrations. Strong bands associated with C=C stretching are typically found in the 1500-1650 cm⁻¹ region. jchps.com Additional ring stretching modes, often referred to as "ring breathing," occur at lower frequencies and are particularly prominent in Raman spectra. mdpi.comresearchgate.net

C-O Stretching: The stretching vibration of the tertiary C-O bond is expected to produce a strong peak in the IR spectrum, typically in the 1150-1250 cm⁻¹ range.

C-N Stretching (Azetidine Ring): The C-N stretching vibration of the azetidine ring is expected to appear in the 1020-1250 cm⁻¹ region. The strained nature of the four-membered ring may influence the exact position and intensity of this peak.

C-S Stretching (Thiophene Ring): Vibrations involving the C-S bond of the thiophene ring typically appear as weak to medium intensity bands in the 600-800 cm⁻¹ region. acs.org

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of bending, scissoring, twisting, and rocking vibrations from the entire molecular skeleton, which are highly specific to the compound's exact structure. This makes the fingerprint region invaluable for confirming the identity of this compound by comparing its spectrum to that of a known standard.

Interactive Data Table: Predicted Vibrational Modes

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| Tertiary Alcohol | O-H Stretch (H-bonded) | 3600 - 3200 | 3600 - 3200 | Strong, Broad (IR); Weak (Raman) |

| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR); Strong (Raman) |

| Azetidine/Methyl | Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Strong (IR); Strong (Raman) |

| Thiophene Ring | C=C Ring Stretch | 1650 - 1500 | 1650 - 1500 | Medium-Strong (IR); Strong (Raman) |

| Azetidine Ring | CH₂ Scissoring | ~1465 | ~1465 | Medium |

| Methyl Group | CH₃ Bending | ~1450 and ~1375 | ~1450 and ~1375 | Medium |

| Tertiary Alcohol | C-O Stretch | 1250 - 1150 | 1250 - 1150 | Strong (IR); Weak (Raman) |

| Azetidine Ring | C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium-Strong |

| Thiophene Ring | C-S Stretch | 800 - 600 | 800 - 600 | Medium-Weak |

Chiral Analytical Techniques (e.g., Chiral HPLC, GC, Spectropolarimetry) for Enantiomeric Purity Assessment

The presence of a stereocenter at the C-3 position of the azetidine ring, which is bonded to four different groups (a hydroxyl group, the 5-methylthiophen-2-yl group, and two distinct methylene (B1212753) carbons of the ring), makes this compound a chiral molecule. This means it can exist as a pair of non-superimposable mirror images known as enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate, identify, and quantify them is critical. nih.gov Chiral analytical techniques are therefore essential for assessing the enantiomeric purity of the compound.

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers. chromatographyonline.comopenochem.org The separation is achieved by using a chiral stationary phase (CSP), which creates a chiral environment within the column. openochem.org The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, and because these complexes have different energies and stabilities, one enantiomer is retained longer than the other, resulting in separation. openochem.org

For a molecule like this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile and often provide excellent separation for a wide range of chiral compounds, including those with heterocyclic and alcohol functionalities. nih.govmdpi.com

Macrocyclic Glycopeptide CSPs: These are also broadly applicable and can operate in reversed-phase, polar organic, and normal-phase modes, offering flexibility in method development. mdpi.comnih.gov

The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of hexane/isopropanol in normal phase or acetonitrile/water in reversed phase), flow rate, and column temperature. nih.gov

Interactive Data Table: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers with distinct retention times. |

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.com Direct analysis of this compound by GC may be challenging due to its polarity and relatively low volatility. However, derivatization of the hydroxyl group (e.g., through silylation or acylation) can increase its volatility and thermal stability, making it amenable to GC analysis. gcms.cz

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz These CSPs have a cone-like structure with a hydrophobic cavity and a hydrophilic exterior, allowing for differential inclusion and interaction with the enantiomers, leading to their separation.

Spectropolarimetry, or the simpler technique of polarimetry, measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The measured rotation is used to calculate the specific rotation [α], a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

While polarimetry is a rapid method for assessing the bulk enantiomeric purity of a sample, it has limitations. It cannot physically separate the enantiomers and is less accurate for determining very high or very low levels of enantiomeric excess (% ee) compared to chromatographic methods. openochem.org The enantiomeric excess is a measure of the purity of the sample and is calculated from the observed specific rotation of the mixture and the known specific rotation of the pure enantiomer:

% ee = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. This technique is often used as a complementary method to chiral chromatography.

Structure Activity Relationship Sar Methodologies and Principles for Azetidine Derivatives

Design Principles for Modulating Molecular Recognition and Binding Interactions of Azetidine (B1206935) Scaffolds

The design of azetidine scaffolds for specific biological targets hinges on principles that govern molecular recognition and binding. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional (3D) structural motif that can influence a molecule's interaction with a biological target. researchgate.netrsc.org

Key design principles include:

Vectorial Projection of Substituents: The rigid, puckered nature of the azetidine ring allows for the precise positioning of substituents in 3D space. This controlled orientation is crucial for optimizing interactions with specific residues within a protein's binding pocket. Modifying these substituents can probe the polarity and steric constraints of the target. drugdesign.org

Modulation of Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and substituents on the ring can be designed to be hydrogen bond donors or acceptors. drugdesign.org Incorporating the azetidine scaffold can lead to improved solubility and reduced lipophilicity compared to more common 5- and 6-membered nitrogen heterocycles, which are important for favorable pharmacokinetic profiles. researchgate.net

Introduction of Strain: The inherent ring strain of azetidines (up to 104.6 kJ/mol) influences their reactivity and conformation. researchgate.netrsc.org This strain can be leveraged to control the geometry of the molecule, pre-organizing it for a more favorable binding conformation, thereby reducing the entropic penalty upon binding.

Scaffold Rigidity: The rigidity of the azetidine ring helps to lock in a specific conformation, which can enhance binding affinity and selectivity by reducing the entropic cost of binding to a target. rsc.org This rigidity provides a stable platform for the appended functional groups responsible for molecular recognition.

The strategic application of these principles allows medicinal chemists to fine-tune the binding interactions of azetidine-based molecules. For instance, in the development of STAT3 inhibitors, the introduction of an azetidine scaffold led to a significant advancement in potency, allowing for the balancing of physicochemical properties while maintaining efficacy. acs.org Similarly, electrostatic interactions have been leveraged in catalyst design to achieve highly stereocontrolled additions to azetidinium ions, highlighting the importance of charge recognition in guiding molecular interactions. acs.org

Computational Approaches to SAR (e.g., QSAR modeling, pharmacophore elucidation)

Computational methods are indispensable tools in modern drug discovery for predicting the biological activity of chemical compounds and understanding their SAR. nih.govresearchgate.net For azetidine derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore elucidation provide critical insights for rational design.

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This approach uses molecular descriptors (physicochemical, topological, electronic) to predict the activity of new, unsynthesized analogs. For azetidine-based compounds, QSAR can help identify key structural features that correlate with potency or other desired properties, thereby prioritizing synthetic efforts. The process involves data curation, generation of descriptors, model building, and rigorous validation. researchgate.net

Pharmacophore Elucidation: A pharmacophore represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. youtube.com Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). researchgate.net These models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds, including those containing azetidine rings, that are likely to be active. They also help in understanding the key interaction points—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—required for binding. researchgate.netyoutube.com

The integration of QSAR and pharmacophore modeling can enhance the predictive power of both methods. A pharmacophore model can guide the alignment of molecules for a 3D-QSAR study, while QSAR can validate and refine the pharmacophore hypothesis. researchgate.net These computational strategies accelerate the design-synthesis-test cycle by focusing on compounds with a higher probability of success.

| Computational Method | Application in Azetidine SAR | Key Advantages |

| QSAR Modeling | Predicts the biological activity of novel azetidine analogs based on their structural properties. nih.gov | Guides lead optimization by identifying key molecular descriptors correlated with activity; reduces the number of compounds that need to be synthesized and tested. researchgate.net |

| Pharmacophore Elucidation | Identifies the crucial 3D arrangement of features in azetidine derivatives required for target binding. youtube.com | Enables virtual screening to discover new azetidine-containing hits; provides insights into essential molecular interactions for rational design. researchgate.net |

| Molecular Docking | Simulates the binding pose and predicts the binding affinity of azetidine-based ligands within a target's active site. | Visualizes and analyzes ligand-receptor interactions at an atomic level; helps in understanding the structural basis of activity and selectivity. nih.gov |

Bioisosteric Replacement Strategies Involving the Azetidine and Thiophene (B33073) Moieties

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound's properties while retaining its biological activity. drughunter.comcambridgemedchemconsulting.com This involves substituting a functional group or moiety with another that has similar physicochemical characteristics. nih.gov This approach is particularly valuable for optimizing pharmacokinetics, reducing toxicity, or creating novel intellectual property. drughunter.com

Azetidine as a Bioisostere: The azetidine ring is often used as a bioisostere for other cyclic or acyclic fragments to introduce favorable properties. Its 3D structure and ability to improve properties like aqueous solubility make it an attractive replacement for more planar or lipophilic groups. tcichemicals.com

Replacement for Phenyl Rings: In some contexts, the 3D character of the azetidine scaffold can serve as a non-aromatic substitute for a phenyl ring, helping to increase the fraction of sp3-hybridized carbons (Fsp3), a property often associated with successful drug candidates.

Replacement for Morpholine (B109124)/Piperazine: Spirocyclic azetidines can act as bioisosteres for commonly used heterocycles like morpholine and piperazine, offering a different vector for substituent placement and potentially improved metabolic stability or solubility. tcichemicals.com

Constrained Analogs: The azetidine ring can be incorporated to replace a more flexible portion of a molecule, creating a conformationally constrained analog. This can lead to increased potency and selectivity by locking the molecule into its bioactive conformation. nih.gov

Thiophene as a Bioisostere: The thiophene ring is a well-established bioisostere for the phenyl ring. nih.gov Its similar size, shape, and ability to engage in pi-stacking interactions allow it to mimic the phenyl group in many biological contexts. researchgate.net The sulfur atom in the thiophene ring can also participate in hydrogen bonding, offering an additional interaction point not available with a benzene (B151609) ring. nih.gov The substitution pattern on the thiophene ring (e.g., 2,4-disubstituted vs. 2,5-disubstituted) can significantly influence its electronic properties and how it is presented to a biological target. researchgate.net

Combined Strategies: In a compound like 3-(5-methylthiophen-2-yl)azetidin-3-ol, both moieties can be subjected to bioisosteric replacement to explore the SAR. The thiophene ring could be replaced with other five- or six-membered heterocycles (e.g., furan, pyridine (B92270), thiazole) or a substituted phenyl ring to probe electronic and steric requirements. The azetidine ring itself could be replaced by other small, strained rings like oxetane (B1205548) or cyclobutane (B1203170) to assess the importance of the nitrogen atom and the specific ring pucker.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Azetidine | Oxetane, Cyclobutane, Pyrrolidine (B122466) | Modulate polarity, hydrogen bonding capacity, and ring strain; alter metabolic stability. researchgate.net |

| Thiophene | Phenyl, Pyridine, Furan, Thiazole | Mimic size and shape while altering electronic properties, metabolic profile, and hydrogen bonding potential. nih.govnih.gov |

| Hydroxyl Group | Amine, Methoxy, Fluorine | Modify hydrogen bonding capability, polarity, and metabolic stability. drugdesign.org |

| Methyl Group | Hydrogen, Halogen (e.g., Cl, F), Trifluoromethyl | Alter lipophilicity, steric bulk, and electronic effects. drugdesign.org |

Conformational Rigidity and Flexibility of Azetidine Rings and their Impact on Molecular Interactions

The conformational behavior of the azetidine ring is a critical factor influencing its role in molecular design. Unlike the more flexible five- and six-membered rings, the four-membered azetidine ring has a limited number of accessible conformations, primarily existing in a puckered state. nih.gov This inherent rigidity has significant implications for molecular interactions.

Conformational Preferences: The azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net For example, substitution at the C3 position can favor a specific puckered state, which in turn dictates the axial or equatorial orientation of the substituent. This defined geometry is crucial for pre-organizing the molecule for optimal interaction with its target. nih.gov

Influence on Selectivity: The precise spatial arrangement of functional groups afforded by the rigid azetidine core can be exploited to achieve selectivity for a particular biological target over closely related ones. A binding pocket may have a specific shape that can only be complemented by the fixed geometry of a substituted azetidine, whereas a more flexible analog might be able to adapt and bind to multiple off-targets.

However, complete rigidity is not always desirable. A degree of controlled flexibility can be beneficial, allowing for induced-fit binding to a target. The strategic placement of substituents can influence the ring's pucker and the rotational freedom of appended groups, providing a balance between rigidity and the flexibility needed for effective molecular recognition. researchgate.net

Rational Design of Azetidine-Based Scaffolds for Specific Chemical Biology Applications (e.g., probe design, without biological outcomes)

The unique structural and physicochemical properties of azetidines make them valuable scaffolds for the rational design of chemical probes. nih.gov Chemical probes are essential tools for studying biological systems, allowing for the interrogation of protein function, visualization of cellular processes, and identification of new drug targets.

Design Principles for Azetidine-Based Probes: The design of a chemical probe requires careful consideration of its purpose, target, and environment. Azetidine scaffolds can be rationally functionalized to create probes with specific characteristics.

Attachment of Reporter Groups: The azetidine ring provides a stable and synthetically tractable core for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. The defined stereochemistry of the azetidine allows for precise positioning of these tags, minimizing interference with target binding. For example, a non-essential position on the azetidine scaffold can be identified through SAR studies and used as an attachment point for a linker connected to a tag.

Modulating Cell Permeability: The physicochemical properties of the azetidine scaffold can be tuned to control the probe's ability to cross cell membranes. By modifying substituents, the polarity and lipophilicity can be balanced to create probes suitable for intracellular imaging or for targeting extracellular proteins.

Scaffold for Fragment-Based Design: Azetidine-containing fragments can be used in fragment-based screening to identify initial low-affinity binders to a protein target. The rigid structure of the azetidine helps to define a clear binding pose, which can then be elaborated into a more potent probe or inhibitor.

Photoaffinity Probes: An azetidine scaffold can be decorated with a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag. Upon binding to the target protein, irradiation with UV light triggers covalent bond formation, permanently labeling the protein for subsequent identification and analysis.

The synthesis of diverse libraries of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, provides a rich collection of starting points for the development of novel chemical probes tailored for specific applications in chemical biology. nih.govresearchgate.net

Derivatization and Functionalization Strategies for Chemical Diversification of 3 5 Methylthiophen 2 Yl Azetidin 3 Ol

Regioselective Functionalization of the Azetidine (B1206935) Ring System

The 3-(5-methylthiophen-2-yl)azetidin-3-ol scaffold possesses two primary sites for functionalization: the secondary amine on the azetidine ring and the tertiary hydroxyl group at the C3 position. Achieving regioselectivity is paramount for controlled chemical diversification.

N-Functionalization: The secondary amine is a nucleophilic center readily amenable to a variety of reactions.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of alkyl substituents.

N-Acylation: Treatment with acyl chlorides, anhydrides, or activated esters yields corresponding amides, providing a robust linkage.

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can alter the electronic and steric properties of the nitrogen atom.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach various aryl or heteroaryl moieties.

O-Functionalization: The tertiary hydroxyl group is less reactive than the secondary amine and can be sterically hindered. Its functionalization typically requires activation or specific reaction conditions.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, can form esters.

O-Alkylation (Etherification): Formation of ethers can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, enabling subsequent nucleophilic substitution reactions at the C3 position, although this can be challenging and may lead to ring-opening.

To achieve selective functionalization, a protecting group strategy is often essential. For instance, the nitrogen can be protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, allowing for selective reactions at the hydroxyl group. Conversely, protecting the hydroxyl group, for example as a silyl (B83357) ether, facilitates exclusive modification of the azetidine nitrogen.

| Reaction Type | Reagent/Conditions | Functional Group Targeted | Product Class |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Secondary Amine | Tertiary Amine |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | Secondary Amine | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Secondary Amine | Sulfonamide |

| O-Acylation | Anhydride, DMAP | Tertiary Hydroxyl | Ester |

| O-Alkylation | Alkyl halide, NaH | Tertiary Hydroxyl | Ether |

Introduction of Diverse Chemical Tags and Linkers for Bioconjugation Studies

Building upon regioselective functionalization, various chemical tags and linkers can be appended to the this compound core. This process is fundamental for creating molecular tools for chemical biology, enabling studies such as target identification, imaging, or pull-down assays. The focus here is on the chemical methods of attachment.

The azetidine nitrogen is the most common site for introducing tags and linkers due to its higher reactivity. researchgate.netnih.gov For example, N-acylation can be used to attach a linker that terminates in an orthogonal reactive group, such as an alkyne, azide (B81097), or maleimide.

Methodologies for Tag/Linker Attachment:

Amide Bond Formation: A linker containing a carboxylic acid can be activated (e.g., as an NHS ester or using coupling reagents like HATU) and reacted with the azetidine nitrogen. This is a highly reliable method for attaching biotin (B1667282), fluorophores (like fluorescein (B123965) or rhodamine), or polyethylene (B3416737) glycol (PEG) spacers.

Carbamate (B1207046) Formation: Reaction of the azetidine nitrogen with an activated carbonate or an isocyanate-functionalized tag provides a stable carbamate linkage.

Ether Linkage: The tertiary hydroxyl group can be targeted for attaching linkers, typically through an ether bond. This requires deprotonation of the hydroxyl group followed by reaction with a linker possessing a good leaving group (e.g., a tosylate or halide). This approach is useful when the nitrogen atom is intended for other modifications or needs to remain as a basic center.

| Linker/Tag Type | Attachment Chemistry | Functional Handle on Scaffold | Example Reagent for Attachment |

| Biotin-PEG | N-Acylation | Secondary Amine | Biotin-PEG-NHS ester |

| Alkyne Linker | N-Alkylation | Secondary Amine | Propargyl bromide |

| Fluorescent Dye | N-Sulfonylation | Secondary Amine | Dansyl chloride |

| Cleavable Linker | O-Esterification | Tertiary Hydroxyl | Val-Cit-PABC-PNP carbonate |

Strategies for Constructing Libraries of Analogues Based on the Core Scaffold

The construction of chemical libraries based on the this compound scaffold is a powerful strategy for systematic exploration of its biological activities. nih.gov A diversity-oriented synthesis approach can be employed by leveraging the two distinct functionalization points.

A common strategy involves a divergent synthesis pathway. The core scaffold can be prepared on a large scale and then subjected to parallel reactions with a diverse set of building blocks targeting the nitrogen and/or hydroxyl groups.

Library Synthesis Matrix: A two-dimensional library can be generated by first creating a series of N-substituted analogues. Each of these intermediates can then be subjected to a second set of reactions to modify the hydroxyl group.

Step 1 (N-Functionalization): React the parent scaffold with a library of 50 different sulfonyl chlorides in a parallel synthesizer.

Step 2 (O-Functionalization): After purification, react each of the 50 N-sulfonylated products with a library of 50 different acyl chlorides.

This approach would theoretically yield 2,500 unique analogues. The choice of reactants should be guided by principles of chemical diversity, incorporating a wide range of steric and electronic properties (e.g., aliphatic vs. aromatic, electron-donating vs. electron-withdrawing groups).

| Scaffold Position | Reaction | Building Block Class | Example Diversity Elements |

| Azetidine Nitrogen | Acylation | Carboxylic Acids | Aromatic, Heterocyclic, Aliphatic, Chiral |

| Azetidine Nitrogen | Reductive Amination | Aldehydes/Ketones | Benzaldehydes, Cyclohexanones, Aliphatic Aldehydes |

| C3-Hydroxyl | Esterification | Acyl Chlorides | Benzoyl chlorides, Acetyl chloride, Cyclopropanecarbonyl chloride |

| C3-Hydroxyl | Etherification | Alkyl Halides | Benzyl (B1604629) bromide, Ethyl iodide, Allyl bromide |

Polymer-Supported Synthesis and Solid-Phase Approaches

Solid-phase synthesis offers significant advantages for library construction, including simplified purification and the potential for automation. researchgate.net The this compound scaffold can be adapted for solid-phase organic synthesis (SPOS) by immobilizing it onto a polymer resin.

Immobilization Strategy: The scaffold can be attached to the solid support via either its nitrogen or hydroxyl group.

Attachment via Nitrogen: The secondary amine can be coupled to a resin functionalized with a suitable electrophile, such as a chlorotrityl or Wang resin activated as a p-nitrophenyl carbonate. This leaves the hydroxyl group exposed for subsequent on-resin modifications.

Attachment via Oxygen: The hydroxyl group can be attached to a resin like 2-chlorotrityl chloride resin or Wang resin (via its hydroxyl group). This leaves the azetidine nitrogen free for derivatization.

Solid-Phase Workflow:

Loading: The protected scaffold is covalently attached to the resin.

Deprotection: The protecting group on the free functional group is removed.

On-Resin Derivatization: The resin-bound scaffold is treated with an excess of reagents in solution to drive the reaction to completion (e.g., acylation, alkylation). Washing steps easily remove excess reagents and byproducts.

Cleavage: The final compound is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which also removes any acid-labile protecting groups.

This methodology allows for the efficient and high-throughput synthesis of analogue libraries based on the core scaffold.

Application of Click Chemistry and Bioorthogonal Reactions for Scaffold Elaboration

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and orthogonal method for elaborating the core scaffold. bachem.comnih.gov These reactions are characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netnih.gov

Introducing Click Handles: To utilize click chemistry, an azide or terminal alkyne "handle" must first be installed onto the this compound scaffold. This is readily achieved through the functionalization strategies described previously.

N-Alkynylation/N-Azidation: The azetidine nitrogen can be alkylated with propargyl bromide to install an alkyne or with an azido-functionalized alkyl halide. Alternatively, acylation with an alkyne- or azide-containing carboxylic acid can be used.

O-Alkynylation/O-Azidation: After N-protection, the hydroxyl group can be etherified using a reagent like propargyl bromide to introduce the alkyne handle.

Scaffold Elaboration via Click Reaction: Once the scaffold is equipped with a click handle, it can be reacted with a diverse range of molecules bearing the complementary functionality.

CuAAC: An alkyne-functionalized scaffold can be reacted with various azides (e.g., azide-containing fluorophores, peptides, or small molecules) in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linker.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological systems where copper toxicity is a concern, a strain-promoted reaction can be used. bachem.com The scaffold would be functionalized with an azide and reacted with a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) without the need for a metal catalyst.

Other bioorthogonal reactions, such as the Staudinger ligation (azide + phosphine) or inverse-electron-demand Diels-Alder reaction (tetrazine + strained alkene), can also be employed for scaffold elaboration using similar handle-installation strategies. bachem.com

| Reaction | Scaffold Handle | Partner Handle | Key Reagent/Condition | Linkage Formed |

| CuAAC | Terminal Alkyne | Azide | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole |

| SPAAC | Azide | Strained Alkyne (e.g., DBCO) | None (Copper-free) | 1,2,3-Triazole |

| Staudinger Ligation | Azide | Triarylphosphine | None | Aza-ylide intermediate -> Amide |

Emerging Research Directions and Future Perspectives in the Chemical Sciences of 3 5 Methylthiophen 2 Yl Azetidin 3 Ol

The study of structurally complex heterocyclic compounds like 3-(5-methylthiophen-2-yl)azetidin-3-ol is entering a new phase, driven by technological advancements and novel synthetic philosophies. While foundational research has established its basic synthesis and properties, the future lies in leveraging cutting-edge tools and concepts to unlock its full potential. This chapter explores the emerging research directions, from the integration of artificial intelligence in synthesis planning to the development of sophisticated analytical methods for mechanistic studies, highlighting the challenges and opportunities that will define the next generation of research into complex azetidine (B1206935) architectures.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-(5-Methylthiophen-2-yl)azetidin-3-ol, and how can reaction conditions be optimized?

- Methodology :

- A common approach involves ring-opening of epoxides with thiophene derivatives. For example, reacting 5-methylthiophen-2-ylmagnesium bromide with azetidin-3-ol precursors under inert atmosphere (N₂/Ar) at low temperatures (−10°C to 0°C) to minimize side reactions .

- Hydrogenation (e.g., using Pd/C or Raney Ni) is critical for reducing intermediates; optimal pressure (1–3 atm) and solvent polarity (e.g., ethanol/water mixtures) improve yield .

- Key parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography (≥95% purity).

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm regiochemistry and stereochemistry. For example, the hydroxyl proton typically appears as a broad singlet (δ 4.5–5.5 ppm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond angles and torsional strain in the azetidine ring .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.08 for C₉H₁₂NOS⁺) .

Advanced Research Questions